molecular formula C15H25NO B1328783 4-((Dimethylamino)methyl)-2,6-diisopropylphenol CAS No. 4918-95-0

4-((Dimethylamino)methyl)-2,6-diisopropylphenol

Cat. No.: B1328783
CAS No.: 4918-95-0
M. Wt: 235.36 g/mol
InChI Key: DEYFSRVIHDNQHT-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structures and Complexes

4-((Dimethylamino)methyl)-2,6-diisopropylphenol and its derivatives have been studied for their unique chemical structures and the formation of complexes with metals like lithium and sodium. These studies provide insights into the molecular structures and the potential for creating new materials with specific chemical properties. For instance, the synthesis of lithium and sodium phenolates from 2-[(dimethylamino)methyl]phenol has been explored, revealing insights into their solid-state structures determined by X-ray diffraction (Koten et al., 1993).

Biological Activities and Applications

The compound and its analogs have shown promising biological activities, including cytotoxic properties against various cancer cell lines. For example, derivatives of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione exhibited potent cytotoxicity against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, highlighting their potential as therapeutic agents (Deady et al., 2003).

Synthesis and Medicinal Chemistry

The synthesis and evaluation of new compounds based on this compound have contributed significantly to medicinal chemistry, leading to the discovery of compounds with antimicrobial and antifungal activities. For instance, a series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized from the compound, demonstrating growth inhibitory properties against various cancer cell lines, showcasing its role in the development of new anticancer drugs (Ghorab et al., 2017).

Analytical and Biochemical Studies

This compound has been used in studies related to biochemistry and analytical chemistry, such as the investigation of its metabolism and the development of analytical methods for its detection. Research into its glucuronidation by human and rat liver microsomes provides insights into its metabolism and potential interactions with other pharmaceutical compounds (Shimizu et al., 2003).

Neuroprotective Properties

The neuroprotective effects of this compound, particularly in its commonly known form as propofol, have been extensively studied. Its ability to reduce cerebral blood flow and intracranial pressure, along with its antioxidant and anti-inflammatory properties, highlights its potential in neuroprotection and the treatment of neurological disorders (Kotani et al., 2008).

Mechanism of Action

Target of Action

It seems to be structurally related to 4-dimethylaminopyridine (dmap) . DMAP is a derivative of pyridine and is known for its basicity, which is due to the resonance stabilization from the dimethylamino substituent . This suggests that the compound may also interact with similar targets.

Mode of Action

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It’s likely that our compound may also act as a nucleophilic catalyst, facilitating various chemical reactions.

Biochemical Pathways

Dmap and related structures are widely used as nucleophilic catalysts in various organic transformations . This suggests that our compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The related compound dmap is a solid white compound , which suggests that our compound may have similar physical properties affecting its bioavailability.

Result of Action

Given its structural similarity to dmap, it’s plausible that it may have similar effects, acting as a catalyst in various chemical reactions .

Action Environment

It’s worth noting that the related compound dmap has been found to have a significant impact of temperature on its protonation degree , suggesting that temperature could also influence the action of our compound.

Safety and Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal in contact with skin, causes skin irritation, serious eye damage, and causes damage to organs. It is toxic if swallowed or if inhaled .

Future Directions

The structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde, 4DMAB, are assessed through INS spectroscopy combined with periodic DFT calculations. 4DMAB closes a sequence of benzaldehyde derivatives, the INS spectra of which were obtained prior to the determination of their crystal structure .

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYFSRVIHDNQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197701
Record name p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4918-95-0
Record name p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4918-95-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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